3-Mercaptopropyltriethoxysilane

Catalog No.
S794243
CAS No.
14814-09-6
M.F
C9H22O3SSi
M. Wt
238.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Mercaptopropyltriethoxysilane

CAS Number

14814-09-6

Product Name

3-Mercaptopropyltriethoxysilane

IUPAC Name

3-triethoxysilylpropane-1-thiol

Molecular Formula

C9H22O3SSi

Molecular Weight

238.42 g/mol

InChI

InChI=1S/C9H22O3SSi/c1-4-10-14(11-5-2,12-6-3)9-7-8-13/h13H,4-9H2,1-3H3

InChI Key

DCQBZYNUSLHVJC-UHFFFAOYSA-N

SMILES

CCO[Si](CCCS)(OCC)OCC

Canonical SMILES

CCO[Si](CCCS)(OCC)OCC

Surface Modification

1-Propanethiol, 3-(triethoxysilyl)-, also known as (3-mercaptopropyl)triethoxysilane (MPTES), is a chemical compound used in scientific research for surface modification. MPTES contains two functional groups: a thiol group (SH) and a triethoxysilyl group (Si(OCH2CH3)3) [, ]. The thiol group can bind to various metal surfaces, while the triethoxysilyl group can react with metal oxides (like silica and glass) to form a covalent bond, effectively linking the organic molecule to the inorganic surface [, ]. This ability to modify surfaces makes MPTES valuable in various research applications, including:

  • Immobilization of biomolecules: MPTES can be used to immobilize biomolecules like enzymes, antibodies, and DNA on surfaces, enabling the creation of biosensors, microarrays, and other bioanalytical tools [, ].
  • Preparation of self-assembled monolayers (SAMs): MPTES can be used to create SAMs on metal and metal oxide surfaces. SAMs are ordered assemblies of molecules with unique physical and chemical properties, used in studies of surface science, catalysis, and molecular electronics [].

Material Synthesis

MPTES is also used in the synthesis of various materials with desired properties. For example, MPTES can be incorporated into:

  • Mesoporous silica nanoparticles: MPTES can be used to functionalize mesoporous silica nanoparticles with thiol groups, making them suitable for applications in drug delivery, catalysis, and separation [].
  • Polymer composites: MPTES can improve the adhesion between organic polymers and inorganic fillers in composite materials, leading to enhanced mechanical properties [].

Other Applications

MPTES finds applications in other areas of scientific research, such as:

  • Corrosion inhibition: MPTES can form a protective layer on metal surfaces, hindering corrosion [].
  • Cell adhesion studies: MPTES-modified surfaces can be used to study cell adhesion and migration [].

3-Mercaptopropyltriethoxysilane is an organosilicon compound characterized by the presence of a mercapto group (-SH) and three ethoxy groups (-OCH2CH3) attached to a propyl chain. Its chemical formula is C₈H₁₈O₃SSi, and it plays a significant role in surface modification and adhesion applications due to its ability to form siloxane bonds with various substrates. The compound is known for its hydrophobic properties and its capacity to create self-assembled monolayers, which are essential in enhancing the surface characteristics of materials such as metals, ceramics, and polymers .

1-Propanethiol, 3-(triethoxysilyl)- can be harmful if swallowed or inhaled and may cause skin irritation []. It is flammable and should be handled with appropriate safety precautions [].

Involving 3-Mercaptopropyltriethoxysilane include hydrolysis and condensation. In aqueous environments, the ethoxy groups undergo hydrolysis to form silanol groups (-SiOH), which can further condense to form siloxane bonds (-Si-O-Si-) with neighboring silanol groups. This process leads to the formation of a robust silicate network on surfaces, enhancing adhesion and stability . The mercapto group also allows for reactions with metal ions or other functional groups, promoting further functionalization of surfaces .

3-Mercaptopropyltriethoxysilane can be synthesized through several methods:

  • Direct Synthesis: Combining 3-mercaptopropylchlorosilane with triethanolamine under controlled conditions.
  • Hydrolysis of Precursors: Starting from 3-mercaptopropyltrimethoxysilane, followed by the substitution of methoxy groups with ethoxy groups through an alcoholysis reaction.
  • Sol-Gel Process: Incorporating the compound into a sol-gel matrix allows for the formation of thin films on various substrates .

The applications of 3-Mercaptopropyltriethoxysilane are diverse:

  • Surface Modification: Used to modify surfaces of metals, glass, and ceramics to improve adhesion and hydrophobicity.
  • Nanotechnology: Acts as a coupling agent in the synthesis of nanocomposites and enhances the dispersion of nanoparticles in polymer matrices.
  • Electroless Plating: Serves as a substrate for electroless copper deposition, providing a conductive layer on non-conductive materials .
  • Biomedical Devices: Potentially utilized in coating medical devices to enhance biocompatibility.

Interaction studies involving 3-Mercaptopropyltriethoxysilane primarily focus on its binding properties with various substrates. Research indicates that it can effectively bond to hydroxylated surfaces through silanol formation, leading to enhanced adhesion characteristics. Additionally, studies have shown that its thiol group can interact with metal ions or other reactive species, facilitating further chemical modifications on treated surfaces .

Several compounds share structural similarities with 3-Mercaptopropyltriethoxysilane. Here are a few notable examples:

Compound NameFunctional GroupsUnique Features
3-MercaptopropyltrimethoxysilaneMercapto & TrimethoxyMore hydrophilic due to three methoxy groups
3-AminopropyltriethoxysilaneAmino & TriethoxyUsed primarily for enhancing amine functionalities
VinyltriethoxysilaneVinyl & TriethoxyKnown for its polymerization capabilities
(3-Glycidyloxypropyl)trimethoxysilaneGlycidyl & TrimethoxyReactive epoxide group useful in crosslinking

The uniqueness of 3-Mercaptopropyltriethoxysilane lies in its thiol functionality, which provides distinctive reactivity compared to other silanes that lack this group. This feature enables specific interactions that are beneficial in various applications such as catalysis and surface chemistry .

Phase-transfer catalysis (PTC) is a valuable strategy in the functionalization of alkoxysilanes such as 3-mercaptopropyltriethoxysilane. PTC facilitates the transfer of reactive ionic species between immiscible phases, enhancing reaction rates and selectivity in nucleophilic substitution or hydrothiolation reactions. For example, in the hydrothiolation of alkoxysilanes, quaternary ammonium salts or other phase-transfer catalysts can be employed to mediate the reaction between aqueous sodium hydrosulfide and organochlorosilanes, improving the efficiency and yield of mercapto-functionalized silanes. This approach reduces the need for harsh conditions and minimizes side reactions such as premature hydrolysis of alkoxysilane groups.

Solvent Systems for Controlled Hydrolysis-Condensation Reactions

Controlling hydrolysis and condensation reactions of alkoxysilanes is critical to obtaining high-purity 3-mercaptopropyltriethoxysilane with desired properties. Solvent systems play a pivotal role in modulating these reactions. Commonly used solvents include methanol and other alcohols, which serve both as reaction media and reactants in hydrolysis. The choice of solvent affects the rate of hydrolysis of the ethoxy groups and subsequent condensation to form siloxane bonds.

Optimized solvent systems maintain controlled moisture levels to prevent premature or uncontrolled hydrolysis, which can lead to polymerization or gelation. For example, methanol with controlled water content allows gradual hydrolysis and condensation, facilitating the formation of stable silane products. Temperature control in these solvent systems (typically around 20–25 degrees Celsius) further ensures reaction stability and product consistency.

Purification Strategies for High-Purity Organosilane Production

Purification of 3-mercaptopropyltriethoxysilane is essential to remove impurities such as unreacted starting materials, by-products, and inorganic salts. Common purification strategies include:

  • Reduced-pressure distillation: This technique effectively separates the desired silane from volatile impurities and residual solvents under vacuum, minimizing thermal decomposition.
  • Filtration: Removal of solid impurities formed during the reaction, often through decompress filtration, ensures clarity of the product before distillation.
  • Aging and controlled reaction completion: Allowing sufficient aging time after reagent addition ensures maximum conversion and reduces impurities.
  • Use of catalysts and controlled addition rates: Employing catalysts like tri-n-butylamine and slow reagent addition helps minimize side reactions and facilitates cleaner product formation.

These combined strategies yield high-purity 3-mercaptopropyltriethoxysilane suitable for industrial applications.

Data Table: Key Reaction Parameters in Hydrothiolation Synthesis of 3-Mercaptopropyltriethoxysilane

StepReagents/ConditionsTemperature (°C)Time (h)Notes
Sodium sulfite dissolutionSodium sulfite in methanolRoom TemperatureUntil dissolvedMechanical stirring, temperature control
Silicon tetrachloride additionSiCl4 added dropwise (weight ratio 1:4)20–252–5 addition + 1–3 agingControlled dropwise addition
Tetramethoxysilane additionTetramethoxysilane (weight ratio 1.15:1)20–250.5–5 addition + 0.5–2 agingConsumes excess water
Catalyst and silane additionTri-n-butylamine (1–3‰), 3-chloropropyltrimethoxysilane (1:1)15–502–5 addition + 1–2 agingCatalyzed nucleophilic substitution
Filtration and distillationDecompress filtration and vacuum distillationAmbientVariableRemoves solids and purifies product

This table summarizes the optimized conditions reported for efficient synthesis and purification of 3-mercaptopropyltriethoxysilane.

Self-Assembled Monolayer Formation on Metallic Substrates

Self-assembled monolayers of 3-mercaptopropyltriethoxysilane form through chemisorption processes on metallic surfaces, particularly gold, silver, and oxide-coated substrates [5] [3]. The formation mechanism involves hydrolysis of the ethoxy groups in the presence of water, followed by condensation reactions that create siloxane bonds with surface hydroxyl groups [1] [2].

Research demonstrates that monolayer formation occurs through a two-step process: initial hydrolysis converts the triethoxysilane groups to silanols, which subsequently condense with surface hydroxyl groups to form covalent Si-O-Si linkages [5] [6]. On metallic substrates, the thiol group forms strong metal-sulfur bonds, with gold surfaces showing particularly high affinity due to the formation of Au-S covalent bonds [38] [12].

Ellipsometry measurements reveal that well-ordered monolayers achieve thicknesses ranging from 0.77 to 2.1 nanometers, depending on the substrate and deposition conditions [30] [31]. X-ray photoelectron spectroscopy analysis confirms successful monolayer formation through the appearance of sulfur 2p peaks at binding energies of 164.0 eV, indicating preserved thiol functionality [30] [2].

The surface coverage and uniformity depend significantly on deposition parameters including solvent selection, concentration, and post-treatment conditions [30] [1]. Studies show that toluene-based deposition achieves superior monolayer quality compared to ethanol-based systems, with monolayer coverage observed at concentrations as low as 0.08% volume/volume [30]. Contact angle measurements demonstrate hydrophobic character with water contact angles ranging from 50 to 160 degrees, depending on surface preparation and molecular organization [28] [32].

Thiol-Ene Click Chemistry Interfaces for Polymer Hybridization

The thiol functionality of 3-mercaptopropyltriethoxysilane enables efficient thiol-ene click chemistry reactions for polymer hybridization applications [8] [9]. This approach creates covalent linkages between inorganic surfaces and organic polymer matrices through radical-mediated addition reactions [11] [8].

Photoinitiated thiol-ene polymerization systems utilize 3-mercaptopropyltriethoxysilane as both a surface coupling agent and polymerization initiator [8] [6]. Research demonstrates successful grafting of various homopolymers and copolymers, including poly(acrylic acid), poly(acrylamide), poly(methyl acrylate), and poly(acrylamido-2-methyl-propanesulfonic acid) from thiol-functionalized surfaces [6] [28].

Modified silica nanoparticles prepared through condensation reactions with 3-mercaptopropyltriethoxysilane show grafting ratios of 22.9% based on thermogravimetric analysis [8]. Incorporation of these functionalized nanoparticles into thiol-ene resin systems at concentrations of 0.5 to 5 weight percent produces nanocomposite films with enhanced mechanical properties [8].

Mechanical testing reveals significant improvements in tensile strength, with maximum increases of 77.3% compared to neat polymer films [8]. The enhancement correlates with nanoparticle loading, reaching optimal performance at 2.5 weight percent where tensile strength increases from 9.64 MPa to 61.6 MPa [8]. Dynamic light scattering measurements confirm uniform particle distribution with sizes centered around 300 nanometers [8].

Fourier transform infrared spectroscopy confirms successful surface modification through the appearance of characteristic peaks at 2939 and 2849 cm⁻¹ corresponding to aliphatic propyl groups, while the reduction of hydroxyl peaks around 3400 cm⁻¹ indicates condensation reactions [8] [2].

Dielectric Insulation Coatings for Piezoelectric Transducers

3-Mercaptopropyltriethoxysilane serves as an effective dielectric insulation material for piezoelectric microcantilever sensors operating in aqueous environments [17] [21]. The compound provides electrical isolation while maintaining the mechanical integrity required for sensor operation [17].

Research on lead magnesium niobate-lead titanate and lead zirconate titanate piezoelectric systems demonstrates that coating thicknesses of 21 nanometers provide sufficient electrical insulation for in-liquid applications [17] [21]. The insulation effectiveness allows for electrical self-excitation and self-sensing capabilities in phosphate buffered saline solutions [21].

Quality factor measurements in aqueous environments range from 41 to 55, indicating stable resonance characteristics [17] [21]. Mass detection sensitivities achieve values of 5×10⁻¹¹ and 8×10⁻¹² g/Hz for lead zirconate titanate-glass and lead magnesium niobate-lead titanate systems, respectively [21].

The dielectric properties of 3-mercaptopropyltriethoxysilane contribute to improved electrical characteristics including enhanced dielectric constant and volume resistivity [19]. Breakdown strength measurements using conductive atomic force microscopy show improvements up to 158% compared to uncoated silicon oxide substrates [18].

Weibull analysis of breakdown data reveals that the addition of silane monolayers significantly enhances the electrical reliability of thin film insulators [18]. The improvement correlates with the molecular organization and chemical bonding at the interface, which reduces defect density and provides more uniform electric field distribution [18].

Tribochemical Silanization in Composite Material Systems

Tribochemical treatments incorporating 3-mercaptopropyltriethoxysilane provide enhanced bonding performance in composite material systems through mechanical activation combined with chemical coupling [22] [24]. This approach creates reactive surface sites that promote adhesion between dissimilar materials [24] [25].

Studies on silica-coated titanium substrates demonstrate that tribochemical silanization with 3-mercaptopropyltriethoxysilane produces shear bond strengths of 14.8 MPa after thermocycling, comparable to conventional methacryloxy-functionalized silanes [22]. The effectiveness results from the dual functionality of the mercapto group, which provides both chemical reactivity and mechanical interlocking [22].

Encapsulated silane systems enable single-step tribochemical treatments that eliminate the need for separate primer applications [24]. Comparative evaluations on cobalt-chromium alloy substrates show no significant differences in bond strength between encapsulated and conventional two-step systems, while providing substantial reductions in processing time [24].

Surface analysis reveals aluminum and silicon coverage ranging from 50 to 54% at high magnification and 7 to 11% random coverage at lower magnification, indicating uniform distribution of the coupling agent [24]. Contact angle measurements demonstrate increased hydrophobicity following treatment, with values exceeding those achieved by conventional silane primer systems [24].

Mechanical property enhancement in fiber-reinforced composites shows significant improvements in tensile strength and elastic modulus when basalt fibers are treated with silane coupling agents [25]. The effectiveness ranking for different functional groups places glycidyloxy groups highest, followed by aminopropyl and methacryloxy functionalities [25].

Morphological analysis confirms improved interfacial adhesion between fibers and polymer matrices, attributed to covalent bond formation between the silane coupling agent and both phases [25]. This enhanced interfacial interaction translates to improved load transfer efficiency and overall composite performance [23] [25].

ApplicationSubstrateLayer Thickness (nm)Contact Angle (degrees)Key Properties
Self-Assembled Monolayer FormationGold, Silver, Glass0.77-2.150-160Chemical bonding, uniform coverage
Thiol-Ene Click ChemistryPolymer matrices21-20080-160Enhanced mechanical properties
Dielectric InsulationPiezoelectric materials21Not specifiedElectrical insulation, biocompatibility
Tribochemical SilanizationMetal alloysVariableVariableImproved adhesion strength
PropertyValueReference Conditions
Molecular FormulaC₆H₁₆O₃SSi-
Molecular Weight (g/mol)196.34-
Density (g/cm³)1.05725°C
Boiling Point (°C)213-215Atmospheric pressure
Refractive Index1.44420°C, D-line
Flash Point (°C)96-
SolubilityMiscible with alcohols, acetone, aromatic solventsRoom temperature
TechniqueKey ParametersApplication Focus
X-ray Photoelectron SpectroscopyS 2p binding energy at 164.0 eVChemical composition verification
Fourier Transform Infrared SpectroscopySi-O-Si (1063 cm⁻¹), C-H (2939, 2849 cm⁻¹)Functional group identification
Atomic Force MicroscopySurface roughness, adhesion forceSurface topography analysis
Contact Angle MeasurementWettability, surface energyHydrophobicity assessment
EllipsometryFilm thickness determinationMonolayer thickness measurement
Scanning Electron MicroscopySurface morphology, particle distributionStructural characterization

Physical Description

Liquid

UNII

Z069RX894N

GHS Hazard Statements

Aggregated GHS information provided by 153 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 52 of 153 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 101 of 153 companies with hazard statement code(s):;
H302 (35.64%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (59.41%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (22.77%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (59.41%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (58.42%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (40.59%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

14814-09-6

Wikipedia

3-(triethoxysilyl)-1-propanethiol

General Manufacturing Information

Synthetic rubber manufacturing
1-Propanethiol, 3-(triethoxysilyl)-: ACTIVE

Dates

Modify: 2023-08-15
1: Chao MR, Hu CW, Chen JL. Glass substrates crosslinked with
tetracycline-imprinted polymeric silicate and CdTe quantum dots as fluorescent
sensors. Anal Chim Acta. 2016 Jun 21;925:61-9. doi: 10.1016/j.aca.2016.04.037.
Epub 2016 Apr 27. PubMed PMID: 27188318.


2: Khezeli T, Daneshfar A. Monodisperse silica nanoparticles coated with gold
nanoparticles as a sorbent for the extraction of phenol and dihydroxybenzenes
from water samples based on dispersive micro-solid-phase extraction: Response
surface methodology. J Sep Sci. 2015 Aug;38(16):2804-12. doi:
10.1002/jssc.201500320. Epub 2015 Jul 16. PubMed PMID: 26075653.


3: Penna A, Careri M, Spencer ND, Rossi A. Effects of Tailored Surface Chemistry
on Desorption Electrospray Ionization Mass Spectrometry: a Surface-Analytical
Study by XPS and AFM. J Am Soc Mass Spectrom. 2015 Aug;26(8):1311-9. doi:
10.1007/s13361-015-1135-9. Epub 2015 Apr 21. PubMed PMID: 25895892.


4: Wang W, Zhai J, Li Q. Synthesis of buoyant metal-coated fly ash cenosphere and
its excellent catalytic performance in dye degradation. J Colloid Interface Sci.
2015 Apr 15;444:10-6. doi: 10.1016/j.jcis.2014.12.059. Epub 2014 Dec 24. PubMed
PMID: 25585281.

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